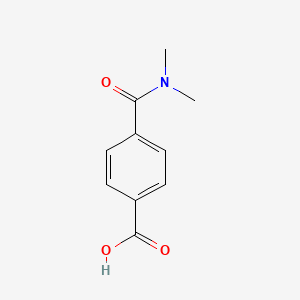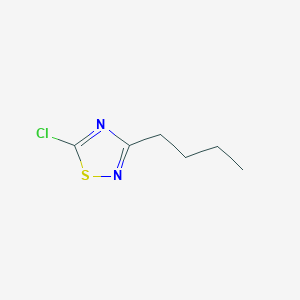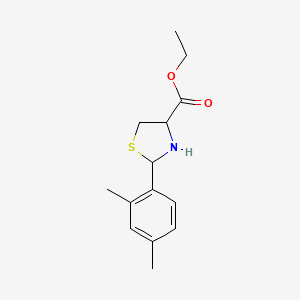![molecular formula C12H16ClN5O2S B2583234 N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine CAS No. 477873-12-4](/img/structure/B2583234.png)
N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. The 1,2,4-triazole ring is attached to a dimethylamino group and a sulfonyl group linked to a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Attached to this ring is a sulfonyl group linked to a 4-chlorophenyl group, and a dimethylamino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of the sulfonyl group and the dimethylamino group could potentially make the compound polar and capable of forming hydrogen bonds .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine and its derivatives are primarily used in the synthesis of various chemical compounds. They are involved in reactions that yield a range of chemical products, demonstrating their versatility in organic synthesis:
Formation of N-Unsubstituted 1,2,3-Triazoles and Ethene-1,2-diamines:
- The compound is involved in reactions with sulfonyl azides to produce 1H-4-(azol-5-yl)-1,2,3-triazoles. These reactions highlight its utility in synthesizing N-unsubstituted 1,2,3-triazoles, a crucial structural component in many chemical compounds (Efimov et al., 2014).
Chlorosulfonation and Reaction with Chlorosulfonic Acid:
- Chlorosulfonation processes involving derivatives of the compound lead to the formation of bis-sulfonyl chloride and other sulfonamide derivatives. This indicates its importance in introducing sulfonyl groups into molecular structures (Cremlyn et al., 2003).
Synthesis of Sulfonamides with Antiviral Activity:
- Derivatives of the compound have been synthesized and evaluated for their antiviral activities, particularly against the tobacco mosaic virus. This application underscores the potential pharmaceutical relevance of these compounds (Chen et al., 2010).
Nonlinear Optical Properties for Optical Device Applications:
- Certain derivatives exhibit significant nonlinear optical properties, indicating potential applications in optical devices such as optical limiters. This application highlights the compound's relevance in materials science and optical engineering (Rahulan et al., 2014).
Development of New Drug Candidates for Type II Diabetes:
- Derivatives of the compound have been synthesized and evaluated for their biological potential, notably as potent inhibitors of the α-glucosidase enzyme, which is significant in the treatment of type II diabetes. This research indicates the potential of these compounds in developing new drugs for managing diabetes (ur-Rehman et al., 2018).
Investigation of Tautomeric Behavior in Bioorganic and Medicinal Chemistry:
- The compound's derivatives are part of studies focusing on molecular conformation and tautomerism, which are directly related to pharmaceutical and biological activities. Such studies are crucial in understanding the behavior of drug molecules and designing effective pharmaceutical agents (Erturk et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2S/c1-16(2)11-14-12(17(3)4)18(15-11)21(19,20)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUPUWKVNVRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


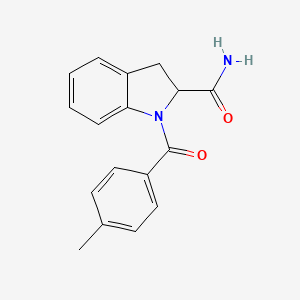

![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)
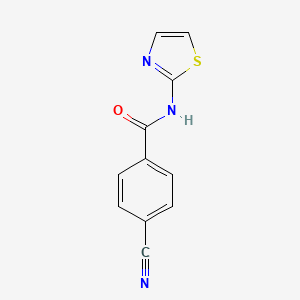
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2583160.png)


![2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2583165.png)
![ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2583166.png)
